

The Effect of MTX115325 on Mitochondrial Quality Control: A Technical Guide

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Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795

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Introduction

Mitochondrial quality control is a critical cellular process that ensures the health and proper function of the mitochondrial network. This process involves the selective removal of damaged or dysfunctional mitochondria, primarily through a specialized form of autophagy known as mitophagy. Dysregulation of mitochondrial quality control has been implicated in a variety of human diseases, including neurodegenerative disorders such as Parkinson's disease.[1][2]

MTX115325, a potent and selective small molecule inhibitor, has emerged as a significant modulator of mitochondrial quality control. This technical guide provides an in-depth overview of the mechanism of action of **MTX115325**, its effects on mitochondrial quality control pathways, and detailed experimental protocols for its study.

MTX115325 is an orally active and brain-penetrant inhibitor of Ubiquitin-Specific Protease 30 (USP30).[3] USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1] It functions by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by the PINK1 and Parkin proteins.[2] By inhibiting USP30, **MTX115325** enhances the ubiquitination of mitochondrial proteins, promoting the clearance of damaged mitochondria and offering a potential therapeutic strategy for diseases associated with mitochondrial dysfunction.[3][4]

Data Presentation

Table 1: In Vitro Activity of MTX115325

Parameter	Value	Cell Line/System	Conditions	Reference
USP30 Inhibition (IC50)	12 nM	Biochemical fluorescence polarization assay	Recombinant human USP30	[3][5]
USP30 Inhibition (IC50)	13 nM	Biochemical assay	Recombinant mouse USP30	[5]
Cellular USP30 Inhibition (IC50)	25 nM	Ubiquitin-like probe access assay	Not specified	[5]
TOM20 Ubiquitination (EC50)	32 nM	Western Blot	HeLa cells overexpressing Parkin, treated with Antimycin A and Oligomycin A	[3][5]
TOM20 Ubiquitination (EC1.5x)	10 nM	Western Blot	HeLa cells overexpressing Parkin, treated with Antimycin A and Oligomycin A	[5]
Mitophagy Promotion	37 nM - 1 μ M	mito-QC assay	SH-SY5Y cells, 72h treatment	[3]

Table 2: In Vivo Pharmacokinetics and Efficacy of MTX115325 in a Parkinson's Disease Mouse Model (AAV-A53T-SNCA)

Parameter	Dosage	Outcome	Reference
Oral Bioavailability	10 mg/kg (single dose)	98%	[3]
Brain Partition Coefficient (K _{pu,u})	10 mg/kg (single dose)	~0.4	[3]
Maximum Concentration (C _{max})	15 mg/kg (single dose)	7546.9 ng/mL	[3]
Maximum Concentration (C _{max})	50 mg/kg (single dose)	16374.3 ng/mL	[3]
Neuroprotection	15 mg/kg and 50 mg/kg (twice daily for 10 weeks)	Reduced loss of dopaminergic neurons in the substantia nigra and preserved striatal dopamine levels.	[3][4]
Reduction of α -Synuclein Pathology	15 mg/kg and 50 mg/kg (twice daily for 10 weeks)	Reduced levels of phosphorylated S129- α Synuclein.	[3]
Reduction of Neuroinflammation	15 mg/kg and 50 mg/kg (twice daily for 10 weeks)	Decreased total area of GFAP staining, indicating reduced astrocyte activation.	[3]

Experimental Protocols

In Vitro USP30 Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of **MTX115325** against recombinant USP30.

Materials:

- Recombinant human USP30 (amino acids 57-517 with a C-terminal 6-His tag)
- Ubiquitin-rhodamine 110 (Ub-Rho110) substrate

- **MTX115325**

- Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT
- 384-well black, clear-bottom, low-binding plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare a serial dilution of **MTX115325** in 100% DMSO.
- Dispense 75 nL of the **MTX115325** dilutions into the wells of the 384-well plate.
- Prepare a 2x concentrated solution of recombinant human USP30 (10 nM) in assay buffer.
- Add 15 µL of the 2x USP30 solution to each well, resulting in a final concentration of 5 nM.
- Incubate the plate for 30 minutes at room temperature.
- Prepare a 2x concentrated solution of Ub-Rho110 (200 nM) in assay buffer.
- Add 15 µL of the 2x Ub-Rho110 solution to each well, for a final concentration of 100 nM.
- Measure the fluorescence polarization at appropriate intervals to monitor the cleavage of the substrate.
- Calculate the IC₅₀ value by plotting the rate of substrate cleavage against the logarithm of the **MTX115325** concentration and fitting the data to a four-parameter logistic equation.

Cellular TOM20 Ubiquitination Assay (Western Blot)

This protocol details the procedure to assess the effect of **MTX115325** on the ubiquitination of the mitochondrial outer membrane protein TOM20 in cultured cells.

Materials:

- HeLa or SH-SY5Y cells (with or without Parkin overexpression)

- **MTX115325**

- Mitochondrial toxins (e.g., a combination of Antimycin A and Oligomycin A)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-TOM20, anti-Ubiquitin
- Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescence substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with various concentrations of **MTX115325** for a specified duration (e.g., 90 minutes). In some experimental setups, co-treatment with mitochondrial toxins is used to induce mitochondrial stress.
- Harvest the cells and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary anti-TOM20 and anti-Ubiquitin antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescence substrate and image the bands.

- Quantify the intensity of the ubiquitinated TOM20 bands relative to the total TOM20 bands.

Mitophagy Quantification using mito-QC Assay

This protocol describes a fluorescence microscopy-based assay to quantify mitophagy. The mito-QC (mitochondrial quality control) reporter is a tandem fluorescent protein (mCherry-GFP) targeted to the mitochondria. In healthy mitochondria, both mCherry and GFP fluoresce. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP fluorescence is quenched, while the mCherry fluorescence persists, allowing for the identification of mitolysosomes.

Materials:

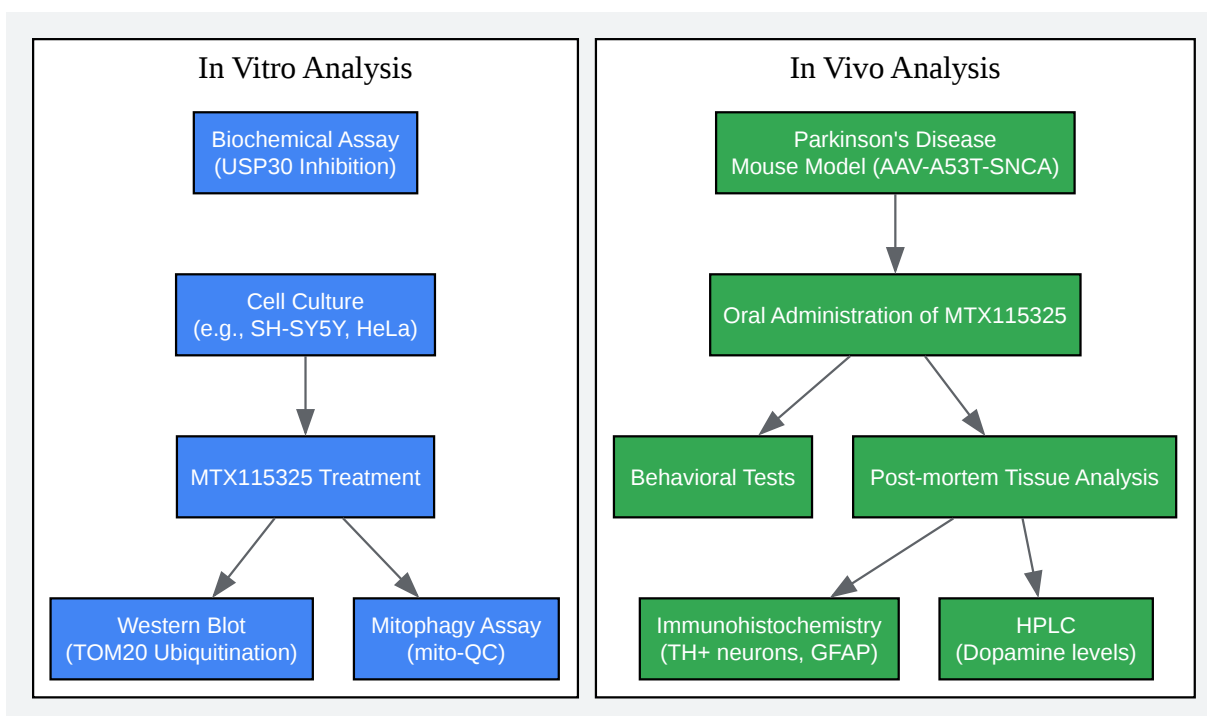
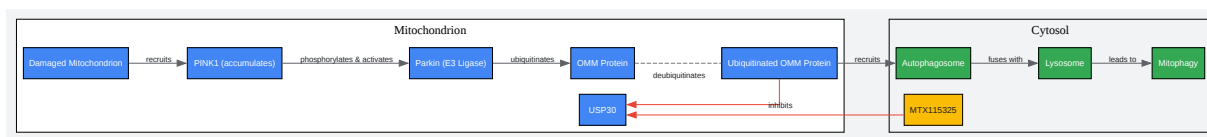
- SH-SY5Y cells stably expressing the mito-QC reporter
- **MTX115325**
- Hoechst stain for nuclear counterstaining
- High-content imaging system or confocal microscope

Procedure:

- Plate the mito-QC expressing cells in a suitable imaging plate (e.g., 96-well plate).
- Treat the cells with **MTX115325** at the desired concentrations for the appropriate duration (e.g., 72 hours).
- Stain the cell nuclei with Hoechst stain.
- Acquire images of the cells in the mCherry, GFP, and DAPI channels.
- Quantify mitophagy by identifying and counting the mCherry-only puncta (mitolysosomes) and normalizing to the total number of cells (identified by the nuclear stain). The mitophagy index can be calculated as the ratio of mitolysosomes to the total mitochondrial area (visualized by mCherry fluorescence).

Signaling Pathways and Experimental Workflows

MTX115325 Mechanism of Action



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